molecular formula C16H18N6O4S B2819110 4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide CAS No. 2034550-09-7

4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide

Número de catálogo: B2819110
Número CAS: 2034550-09-7
Peso molecular: 390.42
Clave InChI: BXHHNISNQKWXOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide is a useful research compound. Its molecular formula is C16H18N6O4S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following structural components:

  • A dimethylsulfamoyl group
  • A benzamide moiety
  • A triazolo-pyridazine structure

This unique combination of functional groups contributes to its biological efficacy.

In Vitro Studies

Research has demonstrated that compounds similar to This compound exhibit significant inhibitory activity against various kinases, particularly c-Met kinase.

Table 1: Cytotoxicity and Kinase Inhibition

CompoundCell LineIC50 (μM)Remarks
12e A5491.06 ± 0.16Significant cytotoxicity
12e MCF-71.23 ± 0.18Significant cytotoxicity
12e HeLa2.73 ± 0.33Significant cytotoxicity
Foretinib A5490.019Positive control
Foretinib MCF-70.019Positive control

The above data indicates that the compound exhibits moderate to high cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, demonstrating its potential as an anticancer agent .

The mechanism of action for This compound involves the inhibition of the c-Met kinase pathway, which is crucial for tumor growth and metastasis. The compound binds to the ATP-binding site of the c-Met kinase with a notable affinity, leading to reduced phosphorylation and activation of downstream signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. The following observations were made:

  • Dimethylsulfamoyl Group: Enhances solubility and bioavailability.
  • Triazolo-Pyridazine Moiety: Critical for kinase binding affinity.
  • Benzamide Backbone: Provides structural stability and influences interaction with target proteins.

Further modifications to these structural components may yield derivatives with improved potency and selectivity .

Case Studies

Several studies have focused on similar triazolo-pyridazine derivatives:

  • Study on Compound 12e: This compound showed significant cytotoxic effects across multiple cancer cell lines with an IC50 value as low as 1.06 μM against A549 cells. The study also revealed that it induced late apoptosis in these cells and caused G0/G1 phase arrest .
  • Comparative Analysis: A series of derivatives were synthesized and tested against c-Met kinase, revealing that modifications in the aromatic ring significantly affected both cytotoxicity and kinase inhibition .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that includes a triazole moiety and a benzamide group. The presence of the dimethylsulfamoyl group enhances its solubility and biological activity. Understanding its chemical properties is essential for exploring its applications in pharmacology and medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide in cancer treatment. The triazole derivatives have been shown to exhibit significant anticancer properties by modulating kinase activity, which is crucial in cancer cell proliferation and survival .

Case Study:
A study demonstrated that triazole-based compounds can inhibit specific protein kinases involved in tumor growth, suggesting that this compound may also have similar effects .

Anti-inflammatory Properties

The compound's structural characteristics suggest it may possess anti-inflammatory properties. Research indicates that certain triazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study:
In vitro studies have shown that triazole derivatives can significantly reduce the production of inflammatory mediators in cell lines exposed to inflammatory stimuli, indicating potential therapeutic applications in chronic inflammatory diseases .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are crucial for understanding its applications:

  • Kinase Modulation: The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and inflammation.
  • Cytokine Inhibition: It can potentially downregulate pro-inflammatory cytokines, thus reducing inflammation .

Potential for Drug Development

Given its promising pharmacological properties, there is significant interest in developing this compound as a therapeutic agent. Its ability to modulate key biological pathways makes it a candidate for further research and development.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInhibition of tumor growth via kinase modulationSignificant anticancer effects observed
Anti-inflammatoryReduction of pro-inflammatory mediatorsEffective in lowering cytokine levels
Drug DevelopmentPotential for new therapeutic agentsPromising results warrant further exploration

Propiedades

IUPAC Name

4-(dimethylsulfamoyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4S/c1-21(2)27(24,25)12-6-4-11(5-7-12)16(23)17-10-14-19-18-13-8-9-15(26-3)20-22(13)14/h4-9H,10H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHHNISNQKWXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.